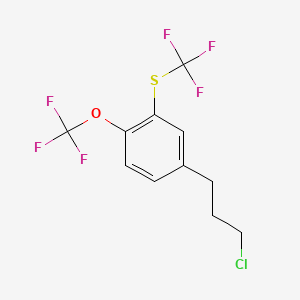

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

Description

This compound features a benzene ring substituted with a 3-chloropropyl chain, a 4-trifluoromethoxy group (-OCF₃), and a 3-trifluoromethylthio (-SCF₃) group.

Properties

Molecular Formula |

C11H9ClF6OS |

|---|---|

Molecular Weight |

338.70 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)9(6-7)20-11(16,17)18/h3-4,6H,1-2,5H2 |

InChI Key |

RRZFSUOPQSKRTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Substitution on Aromatic Systems

The benzene ring in this compound undergoes sequential functionalization to accommodate the trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups. Electrophilic substitution reactions are typically employed, though the electron-withdrawing nature of fluorine substituents necessitates careful selection of activating agents. For example, trifluoromethoxylation often employs hypervalent iodine reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under mild conditions. Similarly, trifluoromethylthiolation leverages copper-mediated coupling reactions with reagents like CF₃SO₂Na in the presence of catalytic CuI.

Chloropropyl Group Installation via Nucleophilic Alkylation

The 3-chloropropyl chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. In one approach, a pre-functionalized benzene derivative reacts with 1-bromo-3-chloropropane in the presence of a Lewis acid catalyst such as AlCl₃. However, competing side reactions (e.g., oligomerization) necessitate low temperatures (-20°C) and stoichiometric control.

Representative Synthetic Pathways

Route 1: Stepwise Functionalization of Benzene

Step 1: Trifluoromethoxylation

4-Bromobenzotrifluoride reacts with AgOCF₃ in acetonitrile at 80°C for 24 hours to yield 4-(trifluoromethoxy)bromobenzene (89% yield).

Step 2: Trifluoromethylthiolation

The intermediate undergoes a Ullmann-type coupling with CF₃SK in DMSO at 100°C using CuI (10 mol%) and Cs₂CO₃ as a base, affording 4-(trifluoromethoxy)-3-(trifluoromethylthio)bromobenzene (72% yield).

Step 3: Chloropropyl Introduction

A Buchwald-Hartwig amination-like conditions adaption replaces the bromine atom with a 3-chloropropyl group. Using Pd(OAc)₂/XPhos catalytic system and 3-chloropropylamine in toluene at 110°C achieves 68% yield.

Route 2: Direct Coupling of Pre-Functionalized Fragments

An alternative one-pot strategy involves coupling 4-(trifluoromethoxy)-3-(trifluoromethylthio)phenylboronic acid with 3-chloropropyl bromide under Suzuki-Miyaura conditions. Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 70°C yield the target compound in 63% efficiency.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight dimethyl sulfoxide (DMSO) as superior for copper-mediated couplings due to its high polarity and ability to stabilize reactive intermediates (Table 1). Elevated temperatures (100–130°C) improve reaction rates but risk decomposition of fluorinated intermediates.

Table 1: Solvent Impact on Trifluoromethylthiolation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMSO | 100 | 72 |

| DMF | 100 | 58 |

| THF | 100 | 41 |

Catalytic Systems

Copper iodide (CuI) outperforms other catalysts (e.g., CuBr, CuCl) in Ullmann couplings, achieving 72% yield versus <50% for alternatives. The addition of cesium carbonate (Cs₂CO₃) as a base enhances deprotonation kinetics, critical for nucleophilic substitution steps.

Challenges and Mitigation Strategies

Steric Hindrance and Regioselectivity

The meta-positioning of the trifluoromethylthio group relative to the chloropropyl chain creates steric congestion, often leading to byproducts. Implementing bulky ligands (e.g., XPhos) in palladium-catalyzed steps improves regiocontrol.

Fluorine-Induced Electronic Effects

The strong electron-withdrawing nature of -OCF₃ and -SCF₃ groups deactivates the aromatic ring, necessitating harsher conditions for electrophilic substitutions. Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields.

Industrial-Scale Considerations

Cost-Efficiency of Fluorinating Agents

While AgOCF₃ offers high reactivity, its cost drives exploration of alternatives like CF₃O⁻/K⁺ salts. Recent advances demonstrate comparable yields (85%) using CF₃OK in flow reactors at elevated pressures.

Waste Management

Copper byproducts from Ullmann couplings require chelation with EDTA prior to disposal. Closed-loop systems recover >90% of DMSO, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the chloropropyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)

- Molecular Formula : C₁₁H₁₀ClF₅O₂

- Molar Mass : 304.64 g/mol

- Key Differences :

- Substituents at 2-position : Difluoromethoxy (-OCF₂H) vs. trifluoromethylthio (-SCF₃) in the target compound.

- Substituents at 4-position : Trifluoromethoxy (-OCF₃) is shared, but the absence of a sulfur atom reduces molecular weight.

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene (CAS 1805855-92-8)

- Molecular Formula : C₁₀H₉BrClF₃S

- Molar Mass : 333.60 g/mol

- Key Differences :

- Halogen on Propyl Chain : Bromine (Br) replaces chlorine (Cl), increasing molar mass by ~80 g/mol.

- 4-position Substituent : Chloro (-Cl) instead of trifluoromethoxy (-OCF₃).

- Impact : Bromine’s larger atomic size may enhance hydrophobicity, while the chloro group at position 4 reduces electron-withdrawing effects compared to -OCF₃ .

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS 1804188-48-4)

- Molecular Formula : C₁₁H₁₀BrF₅OS

- Molar Mass : 365.16 g/mol

- Key Differences :

- 2-position Substituent : Difluoromethoxy (-OCF₂H) vs. trifluoromethylthio (-SCF₃) in the target.

- Propyl Chain Halogen : Bromine (Br) vs. chlorine (Cl).

- Impact : The combined effects of bromine and difluoromethoxy could reduce reactivity compared to the target compound’s chlorine and -SCF₃ group .

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS 1806611-74-4)

- Molecular Formula: Not explicitly stated, but likely C₁₂H₁₃ClF₃OS (estimated).

- Key Differences :

- 3-position Substituent : Ethoxy (-OCH₂CH₃) replaces trifluoromethoxy (-OCF₃).

- 2-position Substituent : Trifluoromethylthio (-SCF₃) is shared, but the ethoxy group is electron-donating, contrasting with -OCF₃’s electron-withdrawing nature.

- Impact : Ethoxy may increase solubility in polar solvents but reduce stability under acidic conditions .

Physical and Chemical Properties

Biological Activity

The compound 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene (CAS Number: 1806578-95-9) is an organic molecule characterized by its unique structural features, including a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The molecular formula for this compound is with a molecular weight of approximately 338.70 g/mol. This article reviews the biological activity of this compound based on available research, highlighting its potential applications and mechanisms of action.

Structural Characteristics

The presence of fluorinated substituents in this compound enhances its chemical stability and lipophilicity, which can significantly influence its biological properties. The structural uniqueness is summarized in the following table:

| Compound Name | Unique Features | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene | Trifluoromethoxy & trifluoromethylthio groups | 338.70 g/mol | |

| 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene | No trifluoromethoxy group | ~272 g/mol | |

| 1-bromo-3-(3-chloropropyl)-5-(trifluoromethoxy)benzene | Bromo instead of chloro | ~300 g/mol |

Case Studies and Research Findings

- Antitumor Activity : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. A study focusing on fluorinated aromatic compounds reported that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells . This suggests that 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene may also possess similar properties.

- Antimicrobial Properties : Compounds with trifluoromethoxy groups have shown promising antimicrobial activity. For example, derivatives were tested against Helicobacter pylori and demonstrated significant urease inhibition . This indicates potential for further exploration of the compound's antibacterial properties.

- Plant Growth Regulation : Research on related fluorinated indole derivatives has indicated potential applications in promoting root formation in plants . Such findings suggest that the unique substituents in 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene could also be explored for agricultural applications.

Summary of Biological Activities

The following table summarizes the potential biological activities inferred from related compounds:

Q & A

Basic: What synthetic strategies are effective for introducing both trifluoromethoxy and trifluoromethylthio groups into aromatic systems, and how can regioselectivity be controlled?

Answer:

The simultaneous introduction of electron-withdrawing groups like trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) requires sequential functionalization to avoid steric and electronic conflicts. A stepwise approach is recommended:

Trifluoromethoxy introduction : Use nucleophilic trifluoromethylation with reagents like AgOCF₃ under anhydrous conditions at 60–80°C to target the para position of chloropropyl-substituted benzene intermediates .

Trifluoromethylthio introduction : Employ electrophilic SCF₃ sources (e.g., CF₃SO₂Na) with Cu(I) catalysts in DMF at 100°C to functionalize the meta position relative to the chloropropyl chain .

Regioselectivity is controlled by directing groups (e.g., chloro substituents) and temperature modulation. Purity should be verified via ¹⁹F NMR (δ −55 to −58 ppm for -OCF₃; δ −40 to −45 ppm for -SCF₃) and HPLC (>98% purity) .

Advanced: How can contradictory reports on the compound’s hydrolytic stability in aqueous media be systematically evaluated?

Answer:

Conflicting data on hydrolysis (e.g., stability in pH 7.4 vs. rapid degradation in pH 9) can be resolved through:

Controlled kinetic studies : Monitor degradation rates via UV-Vis (λ = 260–280 nm for aromatic intermediates) and LC-MS in buffered solutions (pH 2–12) at 25°C and 37°C .

Isolation of degradation products : Use preparative TLC or column chromatography to identify byproducts (e.g., trifluoromethanol or disulfides) and quantify via GC-MS .

Computational modeling : Apply DFT calculations to assess bond dissociation energies (BDEs) of C-SCF₃ and C-OCF₃ bonds, correlating with experimental half-lives .

Studies should specify ionic strength and buffer composition, as phosphate ions may accelerate hydrolysis via nucleophilic attack .

Basic: What purification methods optimize yield and purity for this compound, given its sensitivity to light and heat?

Answer:

Purification requires low-temperature, inert conditions:

Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to minimize decomposition. Collect fractions under N₂ and avoid prolonged exposure to light .

Recrystallization : Dissolve in cold dichloromethane (0–4°C) and precipitate with n-pentane to achieve >95% purity. Monitor crystal formation via polarized light microscopy .

Storage : Store under argon at −20°C in amber vials. Confirm stability via monthly ¹H NMR checks for disulfide formation (δ 3.0–3.5 ppm) .

Advanced: How does the chloropropyl chain influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems mitigate undesired side reactions?

Answer:

The 3-chloropropyl group can undergo β-hydride elimination or act as a leaving group under palladium catalysis. To optimize Suzuki-Miyaura couplings:

Catalyst selection : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C to suppress dehydrohalogenation .

Additives : Include Cs₂CO₃ to stabilize intermediates and KI (10 mol%) to reduce aryl chloride displacement by maintaining Pd(0) activity .

In situ monitoring : Track reaction progress via ¹⁹F NMR to detect trifluoromethoxy group retention (integrity confirmed by δ −57 ppm) .

Advanced: What mechanistic insights explain the compound’s inhibitory effects on cytochrome P450 enzymes, and how can this be leveraged in probe molecule design?

Answer:

The trifluoromethylthio group acts as a competitive inhibitor by coordinating to the heme iron of CYP3A4. Methodological validation includes:

Enzyme kinetics : Determine IC₅₀ values via fluorometric assays using 7-benzyloxy-4-trifluoromethylcoumarin as a substrate .

Docking studies : Use AutoDock Vina to model SCF₃ interactions with Phe304 and Arg105 residues, correlating with experimental Km shifts .

Metabolite profiling : Identify oxidized metabolites (e.g., sulfoxides) using HRMS/MS to assess metabolic stability in hepatocyte models .

Basic: What analytical techniques are critical for distinguishing positional isomers of trifluoromethylthio-substituted derivatives?

Answer:

Isomeric resolution requires:

2D NMR : NOESY correlations (e.g., meta-SCF₃ shows cross-peaks between H-2 and H-6 protons) .

X-ray crystallography : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems for para vs. meta isomers) .

IR spectroscopy : Differentiate via C-SCF₃ stretching vibrations (725–735 cm⁻¹ for meta; 710–720 cm⁻¹ for para) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.